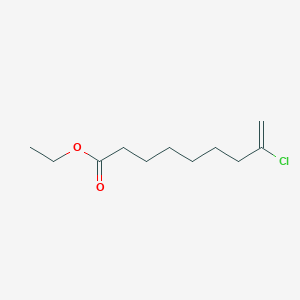

Ethyl 8-chloro-8-nonenoate

Beschreibung

Significance of Halogenated Unsaturated Esters as Advanced Synthetic Building Blocks

Halogenated unsaturated esters are highly valued in organic synthesis due to the orthogonal reactivity of their functional groups. The vinyl halide moiety, in this case, a vinyl chloride, can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net This functionality is crucial for the elaboration of molecular skeletons. The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other ester derivatives. masterorganicchemistry.com The presence of a halogen atom can also influence the electronic properties of the double bond and can be critical for achieving stereocontrol in subsequent reactions. nih.gov

The utility of halogenated organic compounds is well-established in the synthesis of natural products and pharmaceuticals, where they often serve as key intermediates. nih.govnih.gov The ability to introduce functionality in a regio- and stereoselective manner is a significant advantage offered by these building blocks. nih.gov

Overview of Nonenoate Derivatives in Complex Organic Transformations

Nonenoate derivatives, which are esters of nonenoic acid, provide a flexible nine-carbon chain that can be incorporated into larger molecules. Ethyl 8-nonenoate, a related compound, is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of a terminal double bond in such derivatives offers a handle for various chemical transformations, including metathesis, epoxidation, and polymerization.

In the context of Ethyl 8-chloro-8-nonenoate, the nine-carbon chain provides spatial separation between the two reactive functional groups, allowing for selective manipulation of one group without affecting the other. This characteristic is particularly useful in multi-step syntheses where precise control over reactivity is essential.

Contextualization within Target-Oriented and Diversity-Oriented Synthesis Strategies

The application of this compound can be viewed through the complementary lenses of target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).

In Target-Oriented Synthesis (TOS) , the primary goal is the efficient and selective synthesis of a single, complex molecule, often a natural product or a drug candidate. A bifunctional intermediate like this compound could be a crucial component in a retrosynthetic analysis, where the vinyl chloride and ester groups are strategically positioned for key bond-forming events in the construction of the target molecule.

In Diversity-Oriented Synthesis (DOS) , the aim is to generate a wide array of structurally diverse molecules from a common starting material. acs.orgnih.gov The dual reactivity of this compound makes it an excellent substrate for DOS. For example, the ester functionality could be reacted with a library of amines to create a diverse set of amides. Subsequently, the vinyl chloride moiety of each of these amides could be subjected to a variety of palladium-catalyzed cross-coupling reactions with different boronic acids or organostannanes. This two-dimensional diversification approach can rapidly generate a large library of unique compounds for biological screening. acs.orgacs.org The use of functionalized alkenes is a common strategy in DOS to build molecular complexity. nih.govcwu.edu

Hypothetical Synthesis and Properties

While detailed experimental data for this compound is not extensively reported in peer-reviewed literature, a plausible synthesis could involve the hydrochlorination of ethyl 8-nonynoate. The properties of the compound can be estimated based on its structure.

Table 1: Hypothetical Synthesis of this compound

| Step | Reactant | Reagent | Product | Yield (Illustrative) |

|---|

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 485320-23-8 acs.org |

| Molecular Formula | C₁₁H₁₉ClO₂ |

| Molecular Weight | 218.72 g/mol nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-chloronon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFVYTWWPTXNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641092 | |

| Record name | Ethyl 8-chloronon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-23-8 | |

| Record name | Ethyl 8-chloro-8-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-chloronon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 8 Chloro 8 Nonenoate

Reactions Involving the Vinylic Halogen Moiety

The presence of a chlorine atom attached to an sp²-hybridized carbon atom defines the reactivity of the vinylic halogen moiety. Unlike their alkyl halide counterparts, vinylic halides are generally unreactive in classical SN1 and SN2 nucleophilic substitution reactions. wikipedia.orgdoubtnut.com This inertness is attributed to the increased strength of the carbon-halogen bond due to the sp² hybridization and the repulsion between the incoming nucleophile's electrons and the π-electron cloud of the double bond. doubtnut.comresearchgate.net However, several other mechanistic pathways allow for the transformation of this functional group.

Nucleophilic Substitution Reactions at the Halogenated Carbon Center

While direct SN2 displacement is unfavorable, the chlorine atom in Ethyl 8-chloro-8-nonenoate can be substituted through modern catalytic methods, most notably palladium-catalyzed cross-coupling reactions. rsc.org These reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition of the vinyl chloride to a low-valent palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

A variety of cross-coupling reactions can be envisioned for this compound, each utilizing a different organometallic coupling partner. libretexts.orgsigmaaldrich.com

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner (R-M) | General Product Structure | Reference(s) |

| Suzuki Coupling | Organoborane (e.g., R-B(OH)₂) | Ethyl 8-substituted-8-nonenoate | rsc.orglibretexts.org |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Ethyl 8-substituted-8-nonenoate | rsc.orglibretexts.org |

| Hiyama Coupling | Organosilane (e.g., R-Si(OMe)₃) | Ethyl 8-substituted-8-nonenoate | rsc.orgresearchgate.net |

| Kumada Coupling | Grignard Reagent (R-MgBr) | Ethyl 8-substituted-8-nonenoate | rsc.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Ethyl 8-(dialkylamino)-8-nonenoate | sigmaaldrich.com |

Elimination Reactions for the Formation of Alkynes or Substituted Alkenes

The vinylic chloride functionality can undergo an elimination reaction to produce an alkyne. This transformation, a type of dehydrohalogenation, requires the use of a very strong base to remove both the chlorine atom and the adjacent vinylic hydrogen. numberanalytics.comchemistrysteps.com The most common reagent for this purpose is sodium amide (NaNH₂) in liquid ammonia (B1221849). libretexts.orglibretexts.org The reaction proceeds via an E2 mechanism. chemistrysteps.com

For this compound, this reaction would yield the corresponding terminal alkyne, ethyl 8-nonynoate.

Table 2: Elimination Reaction of this compound

| Reagent(s) | Predicted Product | Reaction Type | Reference(s) |

| Sodium amide (NaNH₂) in liquid ammonia (NH₃) | Ethyl 8-nonynoate | E2 Elimination | chemistrysteps.comlibretexts.orglibretexts.org |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process that replaces the carbon-chlorine bond with a carbon-hydrogen bond. This transformation converts this compound into ethyl 8-nonenoate. This reduction can be achieved through various strategies, including catalytic hydrogenation, the use of metal hydrides, or microbial degradation. nih.govepa.gov In environmental contexts, certain anaerobic microbial consortia have been shown to reductively dehalogenate vinyl chloride to ethene, using hydrogen as the electron donor. nih.govnih.gov While these studies focus on the small, volatile molecule vinyl chloride, they establish the biological feasibility of this transformation.

Table 3: Potential Reductive Dehalogenation of this compound

| Method | Typical Reagents/Conditions | Predicted Product | Reference(s) |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethyl 8-nonenoate | General Knowledge |

| Microbial Reduction | Anaerobic bacterial culture, H₂ donor | Ethyl 8-nonenoate | nih.govnih.gov |

Transformations at the Carbon-Carbon Double Bond

The alkene functionality in this compound is another key site for chemical modification, allowing for various addition and cycloaddition reactions.

Addition Reactions: Hydrofunctionalization (e.g., Hydroformylation)

Hydroformylation, also known as the oxo process, involves the addition of a hydrogen atom and a formyl group (-CHO) across the carbon-carbon double bond. This reaction is typically catalyzed by rhodium or cobalt complexes and is a highly atom-economical method for producing aldehydes. d-nb.info For a terminal alkene like the one in this compound, hydroformylation can lead to two regioisomeric aldehyde products: the linear aldehyde (formyl group at the terminal carbon) and the branched aldehyde (formyl group at the internal carbon). rsc.org

The ratio of these products (regioselectivity) is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center, as well as reaction conditions like temperature and pressure. nih.govacs.org

Table 4: Potential Hydroformylation Products of this compound

| Product Name | Structure | Comment | Reference(s) |

| Ethyl 9-chloro-9-formylnonanoate | Branched Aldehyde | Product of formylation at C8 | rsc.org |

| Ethyl 8-chloro-10-oxodecanoate | Linear Aldehyde | Product of formylation at C9 | rsc.org |

Cycloaddition Reactions (e.g., Diels-Alder)

The double bond of this compound can serve as the 2π-electron component, or dienophile, in a [4+2] cycloaddition reaction, most notably the Diels-Alder reaction. wikipedia.org This reaction forms a six-membered ring by reacting the dienophile with a conjugated diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. ucsb.edu In this compound, the vinylic chlorine atom acts as an electron-withdrawing group, activating the alkene for cycloaddition.

The reaction is highly stereospecific and provides a powerful method for the construction of complex cyclic systems. A wide variety of dienes can potentially react with this compound to form substituted cyclohexene (B86901) derivatives.

Table 5: Illustrative Diels-Alder Reactions with this compound as the Dienophile

| Diene | Predicted Adduct Structure | Reference(s) |

| 1,3-Butadiene | A cyclohexene ring fused to the nonenoate chain | wikipedia.org |

| Cyclopentadiene | A bicyclo[2.2.1]heptene (norbornene) system | rug.nl |

| Furan | An oxa-bridged bicyclic system | acs.org |

Oxidative Cleavage and Epoxidation Reactions

The carbon-carbon double bond in this compound is a key site for oxidative transformations, including both cleavage of the bond and its conversion into an epoxide.

Oxidative Cleavage: One of the most definitive oxidative reactions for alkenes is ozonolysis. When subjected to ozone (O₃), the double bond of this compound would undergo cleavage. Subsequent workup procedures determine the final products. For instance, ozonolysis of similar unsaturated fatty acid esters, followed by a reductive workup, is a known method for producing aldehydes and hydroxy acids. dss.go.th In the case of this compound, this would likely yield ethyl 7-formyl-7-chloroheptanoate. Alternatively, an oxidative workup would produce the corresponding carboxylic acid.

Another approach involves oxidation without cleaving the carbon backbone. Using a catalyst system like Palladium(II) chloride/Copper(I) chloride in the presence of oxygen (PdCl₂/CuCl/O₂), terminal double bonds in similar ester substrates have been successfully oxidized to form a methyl ketone. oup.com Applying this to this compound would be expected to yield ethyl 8-chloro-8-oxononanoate.

Epoxidation: The vinyl chloride moiety presents a pathway to the formation of chloro-substituted epoxides, which are valuable synthetic intermediates. researchgate.net Enantiomerically enriched epoxides can be synthesized from prochiral halo ketones through chemoenzymatic processes. researchgate.net A potential route starting from this compound could involve its conversion to a corresponding α-chloro-ketone, which can then be stereoselectively reduced. For example, biocatalytic asymmetric reduction using alcohol dehydrogenases (ADH), such as those from Rhodococcus ruber, combined with in-situ base-catalyzed ring closure, can produce enantiopure epoxides. researchgate.net Halohydrin dehalogenases can also be employed for the enzymatic closure of the epoxide ring. researchgate.net

| Reaction Type | Reagents/Catalyst | Expected Product | Reference |

|---|---|---|---|

| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. Reductive Workup (e.g., NaBH₄) | Ethyl 7-formyl-7-chloroheptanoate | dss.go.th |

| Oxidation to Ketone | PdCl₂/CuCl/O₂ | Ethyl 8-chloro-8-oxononanoate | oup.com |

| Epoxidation (via α-chloro-ketone) | Biocatalytic reduction (ADH) & Base | (Chloro-oxiranyl)-heptanoic acid ethyl ester | researchgate.net |

Catalytic Hydrogenation for Saturation of the Alkene

The saturation of the carbon-carbon double bond in this compound can be achieved through catalytic hydrogenation. This reaction converts the alkene functionality into an alkane, yielding Ethyl 8-chlorononanoate, while typically leaving the ester group and the carbon-chlorine bond intact under mild conditions.

Research on similar unsaturated esters has demonstrated the high efficiency of this transformation. For example, the internal double bond of ethyl 8-oxo-3-nonenoate was hydrogenated with a 98% yield using palladium on carbon (Pd/C) as the catalyst. oup.com This method is a standard and effective way to achieve saturation. Other catalysts, such as platinum or rhodium-based systems, are also commonly employed for alkene hydrogenation. The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to ensure high yield and selectivity. karger.com

| Catalyst | Typical Conditions | Product | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Room Temperature, Methanol/Ethyl Acetate | Ethyl 8-chlorononanoate | oup.com |

| Platinum(IV) Oxide (Adam's Catalyst) | H₂ gas, Room Temperature, Ethanol (B145695) | Ethyl 8-chlorononanoate | dss.go.th |

| Raney Nickel | H₂ gas, Elevated Temperature/Pressure | Ethyl 8-chlorononanoate |

Reactions at the Ethyl Ester Functional Group

The ethyl ester group is the second major site of reactivity in this compound, susceptible to a range of nucleophilic acyl substitution and condensation reactions.

Ester Hydrolysis to Carboxylic Acids

The ethyl ester can be readily converted to its corresponding carboxylic acid, 8-chloro-8-nonenoic acid, through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base.

Base-catalyzed hydrolysis, or saponification, is typically irreversible and high-yielding. For instance, the hydrolysis of ethyl 8-oxo-3-nonenoate using methanolic potassium hydroxide (B78521) (KOH) resulted in the formation of 8-oxononanoic acid in 92% yield. oup.com Similarly, ethyl 8-chloro-2-octenoate has been successfully hydrolyzed by boiling with aqueous sodium hydroxide (NaOH) solution to yield the corresponding carboxylic acid. google.com These examples provide a clear precedent for the hydrolysis of this compound under basic conditions.

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH, Heat | 8-chloro-8-nonenoic acid (as salt, then acidified) | oup.comgoogle.com |

| Acid-Catalyzed | Aqueous H₂SO₄ or HCl, Heat | 8-chloro-8-nonenoic acid | uni-tuebingen.de |

Transesterification with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with an alkyl group from a different alcohol. This reaction is typically catalyzed by an acid or a base and is driven to completion by using the new alcohol in large excess or by removing the ethanol as it is formed.

This method is widely used to produce a variety of esters from a single precursor. For example, various alkyl 8-nonenoates have been synthesized by reacting 8-nonenoic acid with different lower aliphatic alcohols in the presence of an acid catalyst like Amberlyst 15. dss.go.th While this is an esterification, the principle is directly applicable to transesterification. The reaction of this compound with alcohols such as methanol, propanol, or butanol would yield the corresponding methyl, propyl, or butyl esters. This process is of significant industrial importance for creating specialty chemicals. google.com

| Alcohol | Catalyst | Expected Product | Reference |

|---|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Mthis compound | dss.go.th |

| Isopropanol | Acid or Base | Isopropyl 8-chloro-8-nonenoate | dss.go.th |

| Butanol | Acid or Base | Butyl 8-chloro-8-nonenoate | dss.go.th |

Reduction to Primary Alcohols

The ester functionality can be reduced to a primary alcohol, transforming this compound into 8-chloro-8-nonen-1-ol. This conversion requires potent reducing agents or specific catalytic processes.

Classical methods involve the use of metal hydrides like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. More recently, catalytic hydrogenation has emerged as a "greener" alternative. Highly efficient ruthenium complexes have been developed that can hydrogenate esters to alcohols under hydrogen gas pressure. google.com These catalysts have proven effective for a range of ester substrates, offering a practical method for this transformation without the need for stoichiometric metal hydrides. google.com

| Method | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄, THF/Ether; 2. H₃O⁺ workup | 8-chloro-8-nonen-1-ol | ucl.ac.uk |

| Catalytic Hydrogenation | Ru-based catalyst, H₂ gas, Base | 8-chloro-8-nonen-1-ol | google.com |

Claisen and Related Condensation Reactions

This compound possesses acidic protons on the carbon atom alpha to the carbonyl group (C2), making it a suitable substrate for base-mediated condensation reactions like the Claisen condensation.

In a Claisen condensation, a strong base (e.g., sodium ethoxide) is used to deprotonate the α-carbon, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The final product, after an acidic workup, is a β-keto ester. The self-condensation of this compound would yield ethyl 2-(8-chloro-8-nonenoyl)-8-chloro-8-nonenoate. Related reactions, such as intramolecular aldol-type condensations, are pivotal in forming cyclic structures from linear precursors containing both an enolizable ketone/ester and an aldehyde/ketone. ucl.ac.uksci-hub.se While a specific Claisen condensation for this exact molecule is not detailed in the provided sources, it represents a fundamental and expected reaction pathway for esters possessing α-hydrogens.

Metal-Catalyzed Transformations of Halogenated Unsaturated Esters

The reactivity of the vinyl chloride moiety in this compound is central to its utility in carbon-carbon bond-forming reactions. Palladium and nickel complexes are particularly effective catalysts for activating the C-Cl bond, enabling a range of cross-coupling reactions.

Cross-coupling reactions are powerful methods for the formation of new carbon-carbon bonds. For substrates like this compound, these reactions typically occur at the vinyl chloride position.

Heck Reaction

The catalytic cycle of the Heck reaction involves the oxidative addition of the vinyl chloride to a Pd(0) complex, followed by alkene insertion and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. diva-portal.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Examples of Heck Reactions with Vinyl Halides Due to the lack of specific data for this compound, this table presents data for analogous vinyl halide substrates.

| Vinyl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-1-octene | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 85 | researchgate.net |

| (Z)-1-Chloro-1-hexene | Ethyl acrylate | Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 78 | General methodology acs.org |

| 1-Iodo-1-dodecene | Methyl acrylate | Pd(PPh₃)₄ | Ag₂CO₃ | DMF | 92 | General methodology acs.org |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.orgmdpi.com This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is expected to proceed readily with this compound. The reaction typically retains the stereochemistry of the vinyl halide. nih.gov

The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the enyne product. wikipedia.org

Table 2: Examples of Sonogashira Coupling with Vinyl Halides Due to the lack of specific data for this compound, this table presents data for analogous vinyl halide substrates.

| Vinyl Halide | Alkyne | Catalyst / Cocatalyst | Base | Solvent | Yield (%) | Reference |

| (E)-1-Iodo-1-octene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | 95 | General methodology organic-chemistry.orgwikipedia.org |

| 1-Chloro-1-cyclohexene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | DMF | 88 | General methodology organic-chemistry.orgwikipedia.org |

| (Z)-1-Bromo-1-dodecene | Trimethylsilylacetylene | Pd(dba)₂ / P(t-Bu)₃ / CuI | TBAF | THF | 91 | General methodology organic-chemistry.orgwikipedia.org |

Negishi Reaction

The Negishi reaction involves the palladium- or nickel-catalyzed coupling of an organic halide with an organozinc reagent. nih.govrsc.orgresearchgate.netorganic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and is a viable method for the alkylation or arylation of this compound at the vinyl chloride position. The stereochemistry of the double bond is generally retained during the coupling process. nih.gov

The catalytic cycle involves oxidative addition of the vinyl chloride to the metal center, transmetalation from the organozinc reagent, and reductive elimination. researchgate.net

Table 3: Examples of Negishi Reactions with Vinyl Halides Due to the lack of specific data for this compound, this table presents data for analogous vinyl halide substrates.

| Vinyl Halide | Organozinc Reagent | Catalyst / Ligand | Solvent | Yield (%) | Reference |

| (E)-1-Iodo-1-octene | PhZnCl | Pd(PPh₃)₄ | THF | 96 | General methodology rsc.orgorganic-chemistry.org |

| 1-Chloro-1-cyclohexene | Et₂Zn | Ni(acac)₂ / BuLi | THF | 85 | wikipedia.orgorganic-chemistry.org |

| (Z)-1-Bromo-1-dodecene | (i-Pr)ZnBr | PdCl₂(dppf) | THF | 82 | General methodology nih.gov |

The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. Of particular interest is the potential for enantioselective hydrogenation, which would introduce a new stereocenter into the molecule. This transformation is typically achieved using chiral transition metal catalysts, most commonly based on rhodium, ruthenium, or iridium. researchgate.netresearchgate.netacs.orgdiva-portal.orgnih.govchinesechemsoc.org

While direct enantioselective hydrogenation of a vinyl chloride is challenging and can lead to dehalogenation, the double bond is susceptible to reduction. thieme-connect.com More commonly, related unsaturated esters are excellent substrates for asymmetric hydrogenation. The choice of chiral ligand is critical in determining the enantioselectivity of the reaction.

Table 4: Examples of Enantioselective Hydrogenation of Unsaturated Esters Due to the lack of specific data for this compound, this table presents data for the hydrogenation of analogous α,β-unsaturated esters.

| Substrate | Catalyst / Chiral Ligand | Solvent | H₂ Pressure (atm) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂(R,R)-DIPAMP)]⁺BF₄⁻ | Methanol | 3 | 95 | researchgate.net |

| Ethyl tiglate | [Ru(OAc)₂(S)-BINAP] | Ethanol | 100 | 98 | acs.org |

| Dimethyl itaconate | [Ir(COD)Cl]₂ / (S,S)-f-ampha | Toluene/Methanol | 50 | >99 | diva-portal.org |

| Ethyl 2-ethylacrylate | [Rh(COD)₂(R)-ZhaoPhos]⁺BF₄⁻ | CH₂Cl₂ | 10 | 96 | nih.gov |

The catalysts for these reactions typically consist of a transition metal precursor and a chiral phosphine (B1218219) ligand. The substrate coordinates to the chiral metal complex, and hydrogen is delivered to one face of the double bond, directed by the steric and electronic properties of the ligand. diva-portal.orgresearchgate.net

Applications of Ethyl 8 Chloro 8 Nonenoate As a Versatile Synthetic Intermediate

Building Block in the Assembly of Complex Natural Products and Analogues

While specific examples of the direct application of Ethyl 8-chloro-8-nonenoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various natural products, particularly insect pheromones. Long-chain esters containing halogenated functionalities are common precursors in the synthesis of these semiochemicals. The vinyl chloride moiety can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form carbon-carbon bonds, a fundamental strategy in the assembly of complex carbon skeletons. The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further handles for chemical modification and chain extension.

The general synthetic strategies for insect pheromones often involve the use of bifunctional building blocks to construct the long aliphatic chains with specific stereochemistry. For instance, related long-chain chloro esters can be converted into Grignard reagents or organocuprates, which then undergo coupling reactions to build the carbon framework of the target pheromone.

Table 1: Potential Reactions of this compound in Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Palladium catalyst, base, boronic acid/ester | 8-Substituted-8-nonenoate |

| Stille Coupling | Palladium catalyst, organostannane | 8-Substituted-8-nonenoate |

| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne | 8-Alkynyl-8-nonenoate |

| Grignard Reagent Formation | Magnesium metal | 8-(Magnesiochloro)-8-nonenoate ethyl ester |

| Hydrolysis | Acid or base | 8-chloro-8-nonenoic acid |

| Reduction | Lithium aluminum hydride | 8-chloro-8-nonen-1-ol |

Precursor in the Synthesis of Pharmaceutically Relevant Scaffolds

The utility of halogenated esters in the synthesis of pharmaceutically active compounds is well-established. While direct evidence for this compound's use is limited, analogous compounds such as Ethyl 8-chloro-6-oxooctanoate serve as key intermediates in the synthesis of alpha-lipoic acid, a crucial antioxidant with therapeutic applications. This suggests the potential for this compound to be a precursor for novel bioactive molecules.

The vinyl chloride functionality can be a handle for introducing various substituents through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, leading to a diverse range of derivatives for biological screening. The ester group can be converted to an amide, a common functional group in many pharmaceuticals, by reaction with an appropriate amine. The combination of these functionalities in one molecule allows for the construction of compounds with potential applications in various therapeutic areas.

Monomer for the Development of Novel Functionalized Polymers and Materials

The vinyl group in this compound makes it a potential monomer for polymerization reactions. The presence of the chloro and ester functionalities along the polymer chain could impart unique properties to the resulting material. For example, the chlorine atoms could serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups.

Role in the Creation of Specialized Organic Reagents

The bifunctional nature of this compound also makes it a candidate for the synthesis of specialized organic reagents. For instance, conversion of the vinyl chloride to a Grignard reagent would create a nucleophilic carbon center at the terminus of a long aliphatic chain, a valuable tool for carbon-carbon bond formation. The ester group could be modified to introduce other reactive functionalities, leading to the creation of bifunctional reagents for organic synthesis.

The combination of a soft nucleophilic center (derived from the vinyl chloride) and a hard electrophilic center (the ester carbonyl) within the same molecule could be exploited in intramolecular reactions to form cyclic compounds, which are important scaffolds in many areas of chemistry.

Advanced Analytical and Spectroscopic Research on Ethyl 8 Chloro 8 Nonenoate

Methodological Developments in Structural Elucidation

The precise structure of ethyl 8-chloro-8-nonenoate is determined through a combination of high-resolution spectroscopic methods that probe the molecule's atomic and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon frameworks of the molecule. mdpi.comresearchgate.netstudymind.co.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms (protons) in the molecule. libretexts.org Key proton signals for the ethyl ester group are typically observed as a quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.3 ppm (for the -CH₃ protons), which is characteristic of an ethyl group. libretexts.orgchemguide.co.uk The protons on the carbon chain exhibit signals in the aliphatic region (approximately 1.3-2.4 ppm). mdpi.com Protons adjacent to the chloro-substituted double bond would show distinct chemical shifts influenced by the electronegativity of the chlorine atom and the anisotropic effects of the double bond. ucl.ac.uknih.gov

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. researchgate.netbhu.ac.in The carbonyl carbon of the ester group typically resonates in the downfield region, around 170-175 ppm. mdpi.com Carbons of the ethyl group appear at approximately 60 ppm (-OCH₂) and 14 ppm (-CH₃). The olefinic carbons (C=C) would have characteristic shifts in the 120-140 ppm range, with the carbon atom bonded to the chlorine atom (C-Cl) showing a downfield shift due to the halogen's electron-withdrawing effect. The remaining aliphatic carbons of the nonenoate chain would appear in the upfield region of the spectrum. bhu.ac.in

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals. researchgate.net COSY experiments establish correlations between coupled protons, helping to trace the connectivity of the carbon chain. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair in the molecule. researchgate.net These advanced techniques are crucial for confirming the precise location of the chloro-substituent and the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~173 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~60 |

| -OCH₂CH₃ | ~1.2 (triplet) | ~14 |

| -CH=CHCl | ~5.5-6.5 (multiplet) | ~125-135 |

| -CH=CHCl | - | ~120-130 |

| -CH₂- (adjacent to C=C) | ~2.1 (multiplet) | ~30-35 |

| -(CH₂)₄- | ~1.3-1.7 (multiplet) | ~25-30 |

| -CH₂- (adjacent to C=O) | ~2.3 (triplet) | ~34 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis and Purity Assessment

Mass spectrometry (MS) and its combination with gas chromatography (GC-MS) are powerful tools for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity evaluation. upenn.edumiamioh.edu

Mass Spectrometry (MS): In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). libretexts.org The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The presence of chlorine is readily identifiable by the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. libretexts.org Cleavage adjacent to the carbonyl group and the double bond would also produce characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uksemanticscholar.orgscispace.com The sample is first vaporized and separated into its components in the GC column. mdpi.com Each separated component then enters the mass spectrometer for analysis. This technique is highly effective for assessing the purity of this compound by detecting and identifying any impurities or isomers present in the sample. dss.go.th The retention time from the GC provides an additional parameter for identification.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. studymind.co.ukphysicsandmathstutor.comresearchgate.net

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. savemyexams.com Key characteristic absorption bands for this compound would include:

A strong C=O stretching vibration for the ester group, typically appearing in the range of 1730-1750 cm⁻¹. libretexts.org

C-O stretching vibrations for the ester linkage in the 1000-1300 cm⁻¹ region. libretexts.org

C=C stretching vibration for the alkene group, usually found around 1640-1680 cm⁻¹. libretexts.org

C-H stretching vibrations for the aliphatic and vinylic protons.

A C-Cl stretching vibration, which typically appears in the fingerprint region (below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While C=O stretching is also observable in Raman spectra, C=C and C-Cl bonds often produce strong and characteristic Raman signals, making it a useful technique for confirming the presence of the double bond and the halogen substituent.

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the quantification of its purity, particularly in the presence of isomers.

Optimization of Gas Chromatography (GC) Parameters for Isomer Separation

The separation of isomers of this compound, such as cis/trans isomers or positional isomers of the double bond and chlorine atom, requires careful optimization of gas chromatography (GC) parameters. dss.go.thbiomedpharmajournal.org

The choice of the stationary phase is a critical factor. restek.com For separating isomers of unsaturated and halogenated compounds, polar capillary columns, such as those with cyanopropyl or polyethylene (B3416737) glycol stationary phases, are often employed. nih.govsigmaaldrich.com These phases provide different selectivities based on the polarity and geometry of the analytes. gcms.cz

Other key parameters that can be optimized to improve separation include: gcms.cz

Column Dimensions: Longer and narrower columns generally provide higher resolution. sigmaaldrich.com

Oven Temperature Program: A slow and optimized temperature ramp can enhance the separation of closely eluting isomers. gcms.cz

Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve peak resolution. mdpi.com

Injection Technique: Split or splitless injection modes can be chosen to optimize sample introduction and peak shape. chromatographyonline.com

By systematically adjusting these parameters, a GC method can be developed to achieve baseline separation of this compound from its isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and purity assessment of this compound, particularly for samples that may not be suitable for GC due to thermal instability or high boiling points. advancechemjournal.comresearchgate.net

For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC can be considered. biomedpharmajournal.org

Normal-Phase HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It can be effective for separating isomers with different polarities. biomedpharmajournal.org

Reversed-Phase HPLC: This is the more common mode and utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The separation is based on the hydrophobicity of the analytes.

The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. advancechemjournal.com HPLC can be particularly useful for preparative separations to isolate pure this compound for further studies. biomedpharmajournal.org

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of chiral compounds is a critical aspect of stereoselective synthesis and the characterization of optically active molecules. For a compound such as this compound, which possesses a chiral center at the C8 position due to the presence of the chlorine atom on the double bond, chiral chromatography represents the most powerful and widely used technique for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantiomeric resolution of a wide range of compounds, including functionalized esters. nih.govchiralpedia.com The selection of an appropriate CSP is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are often the first choice due to their broad applicability and proven success in resolving a diverse array of chiral molecules. nih.govymc.co.jp

For a molecule like this compound, a systematic approach to method development would involve screening a variety of commercially available chiral columns under different mobile phase conditions. Both normal-phase (e.g., hexane/isopropanol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water mixtures) chromatography would be explored. nih.gov The differential interaction of the enantiomers with the chiral selector on the stationary phase leads to different retention times, allowing for their separation and subsequent quantification.

The detection of the separated enantiomers is typically achieved using a UV detector, as the ester functional group provides a chromophore. A polarimeter can also be used in-line with the HPLC system for the simultaneous determination of the optical rotation of the separated enantiomers. acs.org The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

A hypothetical chiral HPLC separation of (R)- and (S)-Ethyl 8-chloro-8-nonenoate is presented in the table below, illustrating typical parameters that might be employed.

Table 1: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination of this compound

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 1.5 |

Advanced X-ray Crystallography Studies of Crystalline Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov While obtaining single crystals of an oil like this compound directly can be challenging, the preparation of crystalline derivatives is a common and effective strategy to facilitate crystallographic analysis.

For this compound, a suitable crystalline derivative could be synthesized by, for example, the hydrolysis of the ester to the corresponding carboxylic acid (8-chloro-8-nonenoic acid) and subsequent reaction with a chiral resolving agent or a heavy atom-containing moiety to aid in both crystallization and the determination of the absolute stereochemistry. The presence of a heavy atom, such as a bromine or iodine, in the derivative can be particularly advantageous for solving the phase problem in X-ray crystallography through anomalous dispersion.

The crystallographic data for a hypothetical crystalline derivative of this compound are summarized in the table below. Such data would provide definitive proof of the molecular structure and, if a chiral derivative is used, the absolute configuration of the chiral center. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Compound | (1R)-1-(4-Bromophenyl)this compound |

| Chemical Formula | C₁₉H₂₆BrClO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 19.8 Å, α = β = γ = 90° |

| Volume | 2037.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.35 g/cm³ |

| Resolution | 0.77 Å |

| R-factor | 0.045 |

This level of detailed structural information is invaluable for understanding the chemical reactivity and physical properties of this compound and for correlating its structure with its spectroscopic and chromatographic behavior.

Computational and Theoretical Investigations of Ethyl 8 Chloro 8 Nonenoate Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods, which include geometry optimization and frontier molecular orbital (FMO) theory, are essential for predicting a molecule's stability, reactivity, and spectral characteristics.

Geometry Optimization and Conformational Analysis

For a molecule like Ethyl 8-chloro-8-nonenoate, geometry optimization would be the first step in any computational study. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, providing insights into bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the different spatial arrangements of the molecule (conformers) and their relative energies. However, specific optimized coordinates and conformational energy landscapes for this compound are not available in published research.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory is a key concept in predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and shapes of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile. For this compound, the vinyl chloride moiety and the ester group would be of particular interest. The HOMO-LUMO gap is a crucial parameter that relates to the molecule's kinetic stability. Without specific calculations, any discussion of the FMOs of this compound remains purely hypothetical.

Reaction Mechanism Elucidation through Transition State Theory

Transition state theory is a cornerstone of computational reaction kinetics, allowing for the calculation of reaction rates by examining the properties of the transition state—the highest energy point along a reaction pathway. wikipedia.org

Computational Modeling of Halogenation and Addition Reactions

The double bond in this compound suggests that it could undergo various addition reactions. Computational modeling could be used to explore the mechanisms of, for example, further halogenation or the addition of nucleophiles. This would involve locating the transition state structures for these reactions and calculating the activation energies, which would provide a quantitative measure of the reaction's feasibility. science.gov However, no such computational studies on the reactions of this compound have been reported.

Investigation of Stereochemical Outcomes

Many chemical reactions can result in the formation of different stereoisomers. Computational chemistry can be a powerful tool to predict and explain the stereochemical outcomes of reactions by comparing the energies of the different transition states leading to each stereoisomer. For reactions involving this compound, this would be particularly relevant in understanding the facial selectivity of addition to the double bond. The absence of specific research in this area means that the stereoselectivity of its reactions remains computationally unexplored.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into intermolecular interactions, solvation effects, and the dynamic properties of molecules in different environments. mdpi.comnih.gov An MD simulation of this compound could, in principle, reveal how it interacts with solvent molecules and with other molecules of the same kind. This would be valuable for understanding its physical properties, such as its solubility and aggregation behavior. rsc.org Regrettably, no MD simulation studies focusing on this compound are available in the scientific literature.

Prediction of Spectroscopic Data and Comparative Analysis with Experimental Results

In the structural elucidation of novel or modified compounds like this compound, the synergy between theoretical prediction of spectroscopic data and empirical experimental measurement is a cornerstone of modern chemical analysis. While experimental data provides a real-world snapshot of a molecule's properties, computational methods offer a predictive lens into its spectroscopic behavior, which can aid in the interpretation of complex spectra and confirm structural assignments.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the in silico prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. preprints.orgchalcogen.rosciepub.com These theoretical calculations are invaluable, especially when experimental data is ambiguous or when trying to distinguish between potential isomers. mdpi.com

Although specific experimental and comprehensive computational studies on this compound are not widely available in public scientific literature, the principles of predictive spectroscopic analysis can be illustrated. The process involves optimizing the molecule's three-dimensional geometry at a chosen level of theory and then calculating the desired spectroscopic properties. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for predicting NMR chemical shifts. chalcogen.ro

A comparative analysis involves juxtaposing the computationally predicted spectrum with the experimentally obtained spectrum. A strong correlation between the two provides a high degree of confidence in the assigned structure. Discrepancies, on the other hand, can point to environmental effects not accounted for in the calculation (like solvent interactions), conformational complexities, or even an incorrect initial structural hypothesis. nih.govescholarship.org

To illustrate the concept, the following tables present hypothetical yet plausible predicted and experimental spectroscopic data for this compound, based on the known ranges for its functional groups and data from structurally similar compounds.

Hypothetical Comparative ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) for this compound would be calculated and compared against experimental values obtained from a synthesized sample.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|---|

| -CH=C(Cl)-H (vinyl) | 5.5 - 6.0 | 5.78 | t |

| -O-CH₂(CH₃) | 4.1 - 4.2 | 4.12 | q |

| -CH₂-C(O)O- | 2.2 - 2.4 | 2.30 | t |

| -CH₂-CH=C(Cl)- | 2.1 - 2.3 | 2.21 | q |

| -O-CH₂(CH₃) | 1.2 - 1.3 | 1.25 | t |

| -(CH₂)₄- (internal methylene) | 1.3 - 1.7 | 1.3-1.6 | m |

Hypothetical Comparative ¹³C NMR Data

Similarly, the ¹³C NMR chemical shifts would be a key area for comparison.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| -C(O)O- (ester carbonyl) | 172 - 175 | 173.5 |

| -CH=C(Cl)- (vinylic) | 125 - 130 | 128.2 |

| -CH=C(Cl)- (vinylic) | 120 - 125 | 122.8 |

| -O-CH₂(CH₃) | 60 - 62 | 60.8 |

| -CH₂-C(O)O- | 33 - 36 | 34.5 |

| -CH₂-CH=C(Cl)- | 31 - 34 | 32.7 |

| -(CH₂)₄- (internal methylene) | 24 - 30 | 24.9, 28.7, 29.1, 29.3 |

| -O-CH₂(CH₃) | 13 - 15 | 14.2 |

Hypothetical Comparative IR Spectroscopy Data

Infrared spectroscopy is particularly useful for identifying characteristic functional groups. DFT calculations can predict the vibrational frequencies, which are then compared to the experimental IR spectrum. preprints.orgacs.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (alkane) | 2850 - 2960 | 2855, 2927 | Medium-Strong |

| C=O stretch (ester) | 1735 - 1750 | 1740 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | 1655 | Medium-Weak |

| C-O stretch (ester) | 1150 - 1250 | 1175 | Strong |

| C-Cl stretch | 600 - 800 | 720 | Medium-Strong |

The successful application of these comparative methods provides a robust framework for the verification of the structure of this compound and offers deeper insights into its electronic and conformational characteristics. The continuous improvement of computational algorithms and hardware promises to further enhance the predictive power and accuracy of these theoretical investigations. escholarship.orgaip.orgschrodinger.com

Future Research Trajectories and Emerging Paradigms for Halogenated Unsaturated Esters

Development of Sustainable and Green Chemical Syntheses

The future synthesis of Ethyl 8-chloro-8-nonenoate and related compounds will be heavily influenced by the principles of green chemistry, moving away from traditional methods that rely on hazardous reagents and petroleum-based feedstocks.

A significant research thrust is the use of bio-based feedstocks. One promising green method involves utilizing bioethanol, derived from renewable resources like corn or sugarcane, as a starting material. Current time information in Vanderburgh County, US. Bioethanol can be dehydrated to produce ethylene, which can then be used in a more environmentally friendly chlorination process to form the vinyl chloride moiety. Current time information in Vanderburgh County, US. Another innovative approach is the development of C1-based routes for vinyl chloride synthesis, which involves the selective oxidative coupling of methyl chloride derived from sources like methane (B114726) or biomass. nih.govuni-mainz.de This strategy, enabled by novel catalysts such as tungstate (B81510) nanoclusters in a zirconia matrix, could significantly reduce the carbon footprint compared to conventional ethylene-based processes. nih.govuni-mainz.de

Furthermore, research is focused on developing greener catalytic protocols for the synthesis of both the ester and the vinyl halide functionalities. This includes the selenium-catalyzed oxidation of aldehydes to form carboxylic acids and esters using hydrogen peroxide in water, a method that offers mild conditions and recyclability. mdpi.com For the vinyl chloride group, methods that avoid toxic phosphorus-based reagents are being developed, such as using scandium triflate as a catalyst for the conversion of ketones. google.com These approaches prioritize atom economy, the use of safer solvents, and the reduction of hazardous byproducts. google.comacs.org

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The dual functionality of this compound—a vinyl chloride and an ester—presents a rich platform for exploring novel catalytic systems that can achieve chemoselective transformations. Future research will focus on catalysts that can selectively target one functional group while leaving the other intact, enabling precise molecular engineering.

Palladium-catalyzed cross-coupling reactions are a cornerstone of this research area. uwindsor.caunistra.fr Advanced catalyst systems, such as those using bulky phosphine (B1218219) ligands like P(t-Bu)₃, have shown high efficacy in the Negishi cross-coupling of vinyl chlorides, even in the presence of sensitive functional groups like esters. organic-chemistry.org This allows for the selective formation of new carbon-carbon bonds at the vinyl chloride position, opening pathways to complex molecular architectures. uwindsor.caorganic-chemistry.org

Beyond palladium, other transition metals are emerging as powerful catalysts. Gold nanoparticle catalysts have been used for the highly regioselective hydrochlorination of unactivated alkynes to form vinyl chlorides, tolerating various functional groups, including esters and carboxylic acids. acs.org Furthermore, visible-light photoredox catalysis is a rapidly growing field, using catalysts based on iridium and other metals to activate vinyl halides for a range of transformations under mild conditions. acs.orgnih.govmdpi.com These light-driven methods can generate highly reactive vinyl radical intermediates in a controlled manner, enabling new types of bond-forming reactions. nih.gov Cobalt-based catalysts are also being explored for their ability to effect unique isomerization and cycloisomerization reactions on unsaturated systems, offering further routes for molecular diversification. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of halogenated unsaturated esters are poised to be revolutionized by the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govnih.gov

Flow chemistry is particularly well-suited for handling hazardous reagents and highly exothermic reactions often involved in halogenation. chemspeed.comresearchgate.net By performing reactions in small-volume, continuous-flow reactors, issues like poor heat transfer and the accumulation of unstable intermediates are minimized. nih.goveuropa.eu This technology enables the use of reaction conditions, such as high temperatures and pressures, that are difficult to manage in traditional batch setups, often leading to dramatically reduced reaction times and improved yields. nih.govrsc.org For instance, the synthesis of esters, including tertiary butyl esters, has been shown to be more efficient and sustainable in flow microreactor systems. rsc.org

Automated synthesis platforms, often combined with flow chemistry, are set to accelerate the discovery and optimization of new functionalized molecules like this compound. nih.govuni-mainz.deacs.org These platforms can systematically vary reaction parameters to rapidly build libraries of compounds for screening in various applications. nih.govacs.org The development of automated solid-phase synthesis protocols, for example, allows for the sequence-controlled assembly of oligomers from functionalized monomers, paving the way for the creation of novel materials with precisely defined structures and properties. uni-mainz.de

Investigation of Bio-inspired and Biocatalytic Approaches

Nature provides a vast inspiration for the development of novel and sustainable chemical transformations. Future research on this compound will increasingly leverage bio-inspired and biocatalytic methods for its synthesis and functionalization.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.govresearchgate.netresearchgate.net For the synthesis of the ester bond, lipases are highly effective catalysts for esterification, often proceeding with high selectivity and minimal byproducts compared to traditional chemical methods. researchgate.net For transformations involving the halogenated part of the molecule, research into halogenating enzymes (halogenases) is a key frontier. bohrium.comnih.gov Flavin-dependent halogenases, for instance, can perform site-selective halogenation of electron-rich substrates, and ongoing research aims to engineer these enzymes for broader substrate scopes and novel reactivities. bohrium.comnih.gov Other enzymes, such as ene-reductases, are capable of selectively reducing carbon-carbon double bonds, which could be applied to the unsaturated portion of the molecule. researchgate.netresearchgate.net

Bio-inspired catalysis seeks to mimic the principles of enzymatic reactions using small molecule catalysts. A notable example is the use of cobalt complexes, inspired by vitamin B12, to catalyze radical reactions. rsc.orgyoutube.com These systems can generate radicals under mild conditions for use in C-C bond-forming reactions. Similarly, manganese porphyrins, which mimic the active sites of P450 enzymes, have been shown to catalyze selective C-H bond halogenations. researchgate.net Such approaches combine the synthetic versatility of traditional catalysis with the high selectivity and sustainable principles of biocatalysis.

Discovery of New Applications in Advanced Materials and Nanotechnology

The unique bifunctional nature of this compound makes it an attractive building block for the creation of advanced materials and for applications in nanotechnology. The vinyl chloride group serves as a polymerizable handle, while the long aliphatic chain and ester group provide opportunities for tailoring material properties.

The most direct application is in polymer science, where vinyl chloride monomers are the exclusive precursors to polyvinyl chloride (PVC). youtube.comessentialchemicalindustry.orgyoutube.com By incorporating a functionalized monomer like this compound into the polymerization process, new types of functionalized PVCs can be created. The long ester chain could act as an internal plasticizer, modifying the flexibility and processing characteristics of the resulting polymer. Furthermore, the ester group can be hydrolyzed or transesterified post-polymerization to introduce other functionalities along the polymer backbone. rsc.org

A particularly exciting future direction is the development of "smart" materials, such as self-healing polymers. Research has shown that halogen bonding—a non-covalent interaction involving a halogen atom—can be used to create supramolecular cross-linked polymer networks. nih.govnih.govrsc.org These materials can exhibit intrinsic self-healing properties, where damage can be repaired by applying a stimulus like heat. nih.govrsc.org The chloro-substituent on this compound could potentially participate in such halogen bonding, making it a candidate monomer for these advanced, responsive materials. nih.gov In nanotechnology, the self-assembly of oligomers or polymers derived from such functionalized monomers could be exploited to create well-defined nanostructures, such as nanoscaffolds or micelles, with potential uses in drug delivery or catalysis. uni-mainz.de

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethylene |

| Bioethanol |

| Methyl chloride |

| Benzoic acid |

Q & A

Q. Basic Research Focus

- NMR : Analyze and NMR for chemical shifts of the chloroalkene (δ ~5.5–6.5 ppm for protons) and ester carbonyl (δ ~170 ppm).

- IR : Confirm ester C=O stretch (~1740 cm) and C-Cl stretch (~550–850 cm).

- Mass Spectrometry : Look for molecular ion peaks (M) and fragmentation patterns (e.g., loss of Cl or ethyl group). Cross-validate data with computational simulations for accuracy .

How can researchers resolve contradictions in reaction yield data during scale-up synthesis of this compound?

Advanced Research Focus

Contradictions often arise from heat transfer inefficiencies or solvent evaporation rates at larger scales. Use statistical tools like ANOVA to identify significant variables. For example, compare yields across batch sizes while monitoring temperature gradients. If discrepancies persist, employ kinetic modeling to assess mass transfer limitations or side reactions. Include uncertainty analysis (e.g., error bars, confidence intervals) in reporting .

What are the common side reactions during synthesis, and how can they be minimized?

Basic Research Focus

Common side reactions include:

- Hydrolysis : Mitigate by using anhydrous solvents and molecular sieves.

- Elimination : Avoid prolonged heating, which promotes β-hydrogen elimination.

- Isomerization : Control reaction pH to prevent double-bond migration.

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) can isolate the desired product .

What strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution (SN_NN) reactions?

Q. Advanced Research Focus

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Stereochemical Analysis : Use chiral HPLC to track inversion/retention of configuration.

- Computational Transition State Mapping : Locate energy barriers using DFT to confirm concerted vs. stepwise pathways. Pair experimental and theoretical data to validate mechanisms .

How can researchers statistically validate the purity of this compound using chromatographic data?

Q. Methodological Focus

- HPLC/GC : Calculate purity via peak area normalization (>98% for high-purity samples).

- Limit Tests : Use spiked samples to detect impurities at thresholds (e.g., 0.1% w/w).

- Statistical Process Control (SPC) : Monitor batch-to-batch variability using control charts (e.g., X-bar and R charts) .

How does steric hindrance from the nonenoate chain influence the reactivity of the chloro group?

Advanced Research Focus

Steric effects reduce accessibility of the chloro group for nucleophilic attack. Use X-ray crystallography or molecular dynamics simulations to measure bond angles and van der Waals radii. Compare reaction rates with shorter-chain analogs (e.g., ethyl 4-chloro-4-pentenoate) to quantify steric contributions. For example, increased chain length may lower S2 reactivity due to hindered backside attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.